Chicanine

Anti-Proliferative Antioxidant Cytotoxicity

Choose Chicanine for its uniquely validated multi-modal activity—simultaneous p38/ERK/IκBα inhibition, anti-proliferation (PC3 IC50=44.2 μM), and antioxidant effect (IC50=26.0 μM)—not found in other Schisandra lignans. This ≥98% pure reference standard provides non-cytotoxic, JNK-independent MAPK dissection, ensuring cleaner data for prostate cancer and inflammation signaling studies. Guaranteed batch consistency via HPLC validation supports regulatory-compliant analytical development.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
CAS No. 627875-49-4
Cat. No. B15611068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChicanine
CAS627875-49-4
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1
InChIKeyJPDORDSJPIKURD-JJWOIWCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chicanine (CAS 627875-49-4): A Multi-Target 7,7'-Epoxylignan with Quantifiable Anti-Inflammatory and Anti-Proliferative Differentiation


Chicanine is a tetrahydrofuran lignan belonging to the 7,7'-epoxylignan class, primarily isolated from *Schisandra chinensis* [1]. Unlike many single-target lignans from the same source, Chicanine demonstrates a unique, quantifiable dual-activity profile. It simultaneously inhibits LPS-induced p38 MAPK, ERK 1/2, and IκB-α phosphorylation, leading to downstream suppression of NO and PGE2, while also exhibiting direct anti-proliferative effects against prostate cancer cells (PC3) with an IC50 of 44.2 μM and antioxidant activity with an IC50 of 26.0 μM [2][3]. This multi-modal activity, documented in peer-reviewed studies, positions Chicanine as a mechanistically distinct candidate for research programs requiring a non-cytotoxic, multi-target anti-inflammatory and anti-proliferative agent.

Why a Generic Schisandra Lignan Cannot Substitute for Chicanine in Focused Research


Schisandra chinensis produces a diverse array of lignans with superficially similar anti-inflammatory properties, but their molecular targets, potency, and safety profiles are highly divergent. For instance, gomisin J, gomisin N, and schisandrin C are known to reduce NO production, yet their specific kinase inhibition profiles differ from Chicanine's [1]. More critically, other in-class isolates like epi-anwuweizic acid are more potent anti-proliferative agents (IC50 = 36.5 μM against PC3) but lack significant antioxidant activity and exhibit higher cytotoxicity [2]. Substituting Chicanine with a less-characterized or single-mechanism lignan risks introducing unquantified cytotoxicity or losing the dual anti-inflammatory/anti-proliferative action that defines its research value. The quantitative evidence below demonstrates that Chicanine occupies a distinct multi-target niche not replicated by its closest structural analogs.

Chicanine Evidence Guide: Quantified Differentiation Against Key In-Class Lignan Comparators


Balanced Dual Anti-Proliferative and Antioxidant Activity vs. Cytotoxic Epi-Anwuweizic Acid

In a head-to-head study of five compounds isolated from the same *Schisandra chinensis* extract, Chicanine demonstrated a balanced dual-activity profile that was not observed in the most potent anti-proliferative agent, epi-anwuweizic acid. Chicanine achieved an anti-proliferation IC50 of 44.2 μM against PC3 prostate cancer cells and an antioxidant IC50 of 26.0 μM in the DPPH radical-scavenging assay [1]. In contrast, epi-anwuweizic acid showed a stronger anti-proliferative IC50 of 36.5 μM but had significantly lower antioxidant activity, and more importantly, did so with significant cytotoxic effects on normal cells, a liability not seen with Chicanine [1].

Anti-Proliferative Antioxidant Cytotoxicity Prostate Cancer Schisandra chinensis

Multi-Target MAPK Pathway Inhibition: p38/ERK/IκBα Triad vs. Single-Target JNK Inhibition by D-Epigalbacin

Chicanine's anti-inflammatory mechanism is characterized by the concurrent inhibition of three key signaling nodes in the TLR4 pathway: p38 MAPK, ERK 1/2, and IκBα. In LPS-stimulated RAW 264.7 macrophages, Chicanine (50 μM) suppressed phosphorylation of p38 and ERK 1/2 by up to 77% and 46%, respectively, while also blocking IκBα phosphorylation [1]. This triad inhibition contrasts sharply with its close structural analog, D-epigalbacin, which is a potent and selective JNK inhibitor (JNK1 IC50 = 1.7 μM, JNK2 IC50 = 2.9 μM, JNK3 IC50 = 1.74 μM) but does not target p38 or ERK at comparable levels . The key differentiation is that Chicanine lacks documented JNK inhibitory activity, meaning it does not duplicate the mechanism of D-epigalbacin and offers a distinct, orthogonal tool for MAPK pathway dissection.

Anti-Inflammatory MAPK Signaling p38 MAPK ERK 1/2 IκBα JNK

Moderate NO Inhibition with Downstream Cytokine Suppression vs. Potent NO Inhibition by Schisandrin C

Schisandrin C is one of the most potent NO inhibitors among Schisandra lignans, with an IC50 of 8.5 μM in LPS-stimulated RAW 264.7 cells [1]. Chicanine achieves a maximum of 50% NO reduction at a higher concentration of 50 μM [2]. However, Chicanine's anti-inflammatory action is not solely reliant on NO suppression; it demonstrates broader downstream efficacy by simultaneously inhibiting the expression of multiple pro-inflammatory cytokines, including an 82% reduction in IL-1β, an 85% reduction in G-CSF, and a 73% reduction in MCP-1 mRNA at the transcriptional level [2]. This broader cytokine suppression profile suggests that while Chicanine is a less potent direct NO scavenger, it achieves a more comprehensive suppression of the inflammatory response through its multi-kinase targeting mechanism, a qualitative difference from the more NO-centric action of schisandrin C.

Nitric Oxide Prostaglandin E2 Cytokine Suppression COX-2 Anti-Inflammatory

Prostaglandin E2 and COX-2/iNOS Protein Suppression vs. Broad-Spectrum Gomisin N

Gomisin N is another well-known anti-inflammatory lignan from *Schisandra chinensis*, active at concentrations as low as 2.5-20 μM, and reduces NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated RAW 264.7 cells . Chicanine differentiates itself through its quantitatively characterized downstream effects on the arachidonic acid pathway. Specifically, Chicanine reduced COX-2 and iNOS protein expression in a concentration-dependent manner (6.25 to 25 μM) by up to 81% and 77%, respectively, which directly correlated with a decrease in PGE2 production [1]. While Gomisin N has been reported to attenuate ERK and JNK pathways in some cellular contexts [2], the specific quantified suppression of COX-2/iNOS protein expression at low micromolar concentrations is a hallmark of Chicanine's characterized anti-inflammatory profile, providing a distinct, quantifiable endpoint for researchers.

PGE2 COX-2 iNOS Gomisin N Anti-Inflammatory Mechanism

Chicanine Application Scenarios: Where Its Quantified Differentiation Provides a Decisive Edge


Prostate Cancer Research: Dual Anti-Proliferative and Anti-Inflammatory Model Development

In prostate cancer models, where both uncontrolled cell proliferation and tumor-promoting inflammation are therapeutic targets, Chicanine is the superior choice among Schisandra lignans. Its quantifiable anti-proliferative activity (IC50 = 44.2 μM) against PC3 cells, combined with its non-cytotoxic profile on normal RWPE-1 cells, provides a safer experimental window than the more cytotoxic epi-anwuweizic acid [1]. Concurrently, its capacity to suppress COX-2 (up to 81%) and iNOS (up to 77%) protein expression directly addresses the inflammatory component of the tumor microenvironment [2]. This makes Chicanine ideal for generating cleaner, more clinically relevant data in prostate cancer research, avoiding the confounder of general cytotoxicity that is prevalent in alternative lignans.

MAPK Pathway Dissection: Exclusive p38/ERK/IκBα Triad Inhibition Without JNK Cross-Reactivity

For signaling studies requiring precise dissection of the TLR4-MAPK cascade, Chicanine provides a unique and well-characterized tool. Its documented inhibition of p38 MAPK (up to 77%), ERK 1/2 (up to 46%), and IκBα phosphorylation, in the absence of any reported JNK inhibitory activity, offers a clean experimental tool that is not available from D-epigalbacin (a potent JNK inhibitor) or gomisin N (which can affect both ERK and JNK) [1][2]. This target selectivity enables researchers to assign specific cellular outcomes to the p38/ERK/IκBα pathway without the confounding effects of JNK crosstalk, a critical requirement for high-confidence mechanistic studies in inflammation or immunology.

Natural Product-Based Anti-Inflammatory Screening: Broad-Spectrum Cytokine Suppression Endpoint

In screening cascades designed to identify natural products with comprehensive anti-inflammatory profiles, Chicanine offers a clear advantage. While schisandrin C is a more potent NO inhibitor (IC50 = 8.5 μM), Chicanine's action is characterized by broad-spectrum suppression of multiple pro-inflammatory mediators, including NO, PGE2, TNF-α, IL-1β (82%), G-CSF (85%), and MCP-1 (73%) [1][2]. This multi-endpoint efficacy makes Chicanine a more representative and holistic positive control or lead compound for assays aiming to capture the full breadth of the inflammatory response, rather than focusing on a single readout.

Method Development and Quality Control for Chicanine-Containing Formulations

The availability of Chicanine with a confirmed purity of ≥98% (validated by HPLC at four wavelengths) ensures its suitability as a reference standard for analytical method development [1]. Its distinct tetrahydrofuran lignan structure and well-characterized UV absorption profile facilitate specific detection and quantification in complex matrices like herbal extracts or formulated products. Utilizing Chicanine as a marker compound enables precise quantitative analysis for drug research and development, or quality control of health products, directly supporting regulatory compliance and batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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